

Apitolisib (GDC-0980): A Technical Guide to a Dual PI3K/mTOR Inhibitor

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Compound of Interest		
Compound Name:	Apitolisib	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Apitolisib, also known as GDC-0980, is a potent, orally bioavailable small molecule that dually inhibits Class I phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular network that governs cell proliferation, growth, survival, and metabolism.[3][4] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[5][6] By simultaneously targeting two key nodes in this pathway, PI3K and mTOR (both mTORC1 and mTORC2), Apitolisib offers a comprehensive blockade of downstream signaling, which may overcome resistance mechanisms associated with single-agent inhibitors.[1][7] This technical guide provides an in-depth overview of Apitolisib, summarizing its mechanism of action, preclinical and clinical data, and associated experimental methodologies.

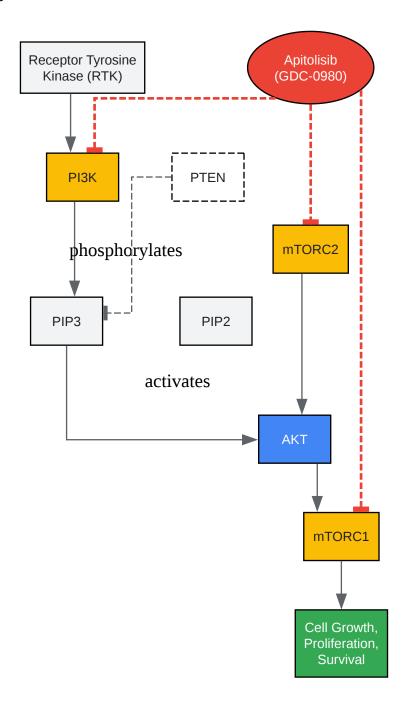
Mechanism of Action

Apitolisib is a selective inhibitor of all four Class I PI3K isoforms (α , β , δ , and γ) and also targets the ATP-binding site of mTOR kinase, affecting both mTORC1 and mTORC2 complexes.[1][8] This dual inhibition leads to a complete suppression of the PI3K/AKT/mTOR signaling cascade.[1] The inhibition of this pathway ultimately results in G1 cell-cycle arrest and, in some cancer cell lines, the induction of apoptosis.[6] Preclinical studies have demonstrated that **Apitolisib** is more effective than inhibiting either PI3K or mTOR alone.[1]



Signaling Pathway and Point of Inhibition

The PI3K/AKT/mTOR pathway is a complex signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets, including the mTORC1 and mTORC2 complexes. mTORC1 activation promotes protein synthesis and cell growth, while mTORC2 is involved in the full activation of AKT. **Apitolisib** intervenes at the level of PI3K and mTOR, as depicted in the diagram below.





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Caption: PI3K/AKT/mTOR signaling pathway with Apitolisib's points of inhibition.

Preclinical Data

Apitolisib has demonstrated potent and broad preclinical activity across a range of cancer models.

In Vitro Activity

The inhibitory activity of **Apitolisib** against PI3K isoforms and mTOR has been quantified in cell-free assays.

Target	IC50 / Ki	Reference
ΡΙ3Κα	5 nM (IC50)	[8]
РІЗКβ	27 nM (IC50)	[8]
ΡΙ3Κδ	7 nM (IC50)	[8]
РІЗКу	14 nM (IC50)	[8]
mTOR	17 nM (Ki)	[8]

Apitolisib has shown potent anti-proliferative activity in various cancer cell lines, with particular efficacy in those with PIK3CA mutations.[1]

Cell Line	Cancer Type	IC50	Reference
PC3	Prostate	307 nM	[8]
MCF7	Breast	255 nM	[8]
A-172	Glioblastoma	Induces apoptosis at 20 μM	[5]
U-118-MG	Glioblastoma	Induces apoptosis at 20 μM	[5]



In Vivo Activity

In preclinical animal models, **Apitolisib** has demonstrated significant anti-tumor activity at well-tolerated doses.

Model	Cancer Type	Dosing	Outcome	Reference
PC-3 Xenograft	Prostate	7.5 mg/kg	Tumor stasis or regression	[8]
MCF-7 Xenograft	Breast	7.5 mg/kg	Tumor stasis or regression	[8]
Various Xenografts	Breast, Ovarian, Lung, Prostate	5 mg/kg (daily)	Potent tumor growth inhibition	[1]

Pharmacokinetics (Preclinical)

Preclinical pharmacokinetic studies in mice have shown that **Apitolisib** possesses favorable properties.

Parameter	Value	Dosing	Reference
Clearance (Clp)	9.2 mL/min/kg	1 mg/kg (i.v.)	[8]
Volume of Distribution (Vss)	1.7 L/kg	1 mg/kg (i.v.)	[1]
Oral Bioavailability	High	5 and 50 mg/kg (oral)	[1]

Clinical Data

Apitolisib has been evaluated in several clinical trials, primarily in patients with advanced solid tumors.

Phase I Clinical Trials

Phase I studies were conducted to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of **Apitolisib**.



Study	Patient Population	Doses Evaluated	Key Findings	Reference
First-in-human study	Advanced solid tumors	2 - 70 mg (once daily)	RP2D: 40 mg once daily. Dose-proportional pharmacokinetic s. Evidence of antitumor activity.	[9][10][11]
PIM4604g	Advanced solid tumors	2 - 70 mg	>50% inhibition of pAkt at doses ≥ 8 mg.	[1]

Phase II Clinical Trials

Phase II trials have evaluated the efficacy of **Apitolisib** in specific cancer types.

Study (Name)	Patient Population	Dosing	Key Efficacy Results	Reference
MAGGIE study	Recurrent or persistent endometrial carcinoma	40 mg daily	Median PFS: 3.5 months. ORR: 6% (confirmed).	[7]
Randomized Phase II	Metastatic renal cell carcinoma	40 mg once per day	Median PFS: 3.7 months (compared to 6.1 months for everolimus).	[12][13]

Clinical Pharmacokinetics

Pharmacokinetic data from clinical trials have characterized the behavior of **Apitolisib** in patients.



Parameter	Value	Dosing	Patient Population	Reference
Cmax (median)	0.469 μM (week 1)	40 mg daily	Recurrent or persistent endometrial carcinoma	[7]
Target Modulation	≥90% suppression of pAKT	≥16 mg	Advanced solid tumors	[9][11]

Safety and Tolerability

The most common treatment-related adverse events (AEs) observed in clinical trials are consistent with the on-target effects of PI3K and mTOR inhibition.

Adverse Event	Grade ≥3 Incidence (at RP2D of 40 mg)	Reference
Hyperglycemia	18% - 46%	[7][9]
Rash	14% - 30%	[7][9]
Diarrhea	10% - 20%	[7][9]
Liver Dysfunction	12%	[9]
Pneumonitis	8%	[9]
Mucosal Inflammation	6%	[9]
Fatigue	4%	[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of key experimental protocols used in the evaluation of **Apitolisib**.

PI3K and mTOR Kinase Assays



Objective: To determine the in vitro inhibitory activity of **Apitolisib** against PI3K isoforms and mTOR.

- PI3K Assay: A common method is a fluorescence polarization assay. This assay measures
 the formation of the product, 3,4,5-inositoltriphosphate (PIP3). The principle is the
 competition between newly formed PIP3 and a fluorescently labeled PIP3 for binding to a
 GRP-1 pleckstrin homology (PH) domain protein. The change in polarization is proportional
 to the amount of unlabeled PIP3 produced, and thus to the PI3K enzyme activity. IC50
 values are calculated from dose-response curves.[8]
- mTOR Assay: A Lanthascreen™ fluorescence resonance energy transfer (FRET) assay is frequently used. This involves a recombinant human mTOR catalytic domain and a GFPtagged 4E-BP1 substrate. Phosphorylation of 4E-BP1 by mTOR is detected using a terbiumlabeled antibody specific to the phosphorylated site. The FRET signal between terbium and GFP is proportional to the extent of phosphorylation. Ki values are determined from doseresponse curves using a competitive tight-binding inhibition equation.[8]

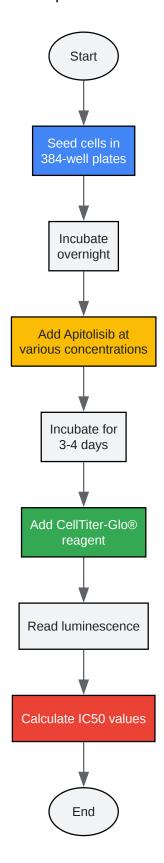
Cell Proliferation Assays

Objective: To assess the effect of **Apitolisib** on the growth of cancer cell lines.

- Methodology: A widely used method is the CellTiter-Glo® Luminescent Cell Viability Assay.
 [8]
 - o Cancer cells (e.g., PC3, MCF7.1) are seeded in 384-well plates and incubated overnight.
 - Apitolisib is added at various concentrations.
 - Cells are incubated for a defined period (e.g., 3-4 days).
 - CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
 - Luminescence is read using a plate reader.
 - IC50 values are calculated from the dose-response curves using a 4-parameter logistic model.[8]



The experimental workflow for a typical cell proliferation assay is outlined below.



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References

- 1. Portico [access.portico.org]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Multicenter, Single-Arm, Open-Label, Phase 2 Study of Apitolisib (GDC-0980) for the Treatment of Recurrent or Persistent Endometrial Carcinoma (MAGGIE study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors -PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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